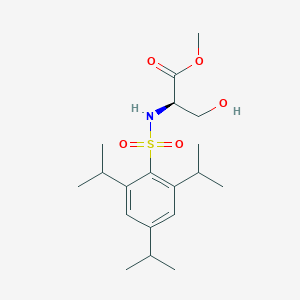

(S)-methyl3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate

Description

IUPAC Nomenclature and Systematic Classification

The systematic name (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate adheres to IUPAC prioritization rules, where the propanoate ester serves as the parent structure. The hydroxy group occupies position 3, while the sulfonamido substituent at position 2 bears a 2,4,6-triisopropylphenyl moiety. The stereodescriptor (S) specifies the absolute configuration of the chiral center at carbon 2 (α to the carbonyl).

The molecular formula C₁₉H₃₁NO₅S (molecular weight 385.52 g/mol) reflects the incorporation of a sulfonamide group (SO₂NH), three isopropyl substituents on the aromatic ring, and a methyl ester. The CAS registry number 159155-12-1 uniquely identifies this enantiomer. Substituent prioritization follows the Cahn-Ingold-Prelog sequence: sulfonamido > hydroxy > methyl ester, ensuring unambiguous nomenclature.

Molecular Geometry and Conformational Dynamics

The molecule adopts a sterically congested geometry due to the 2,4,6-triisopropylphenyl group, which imposes significant conformational restrictions. X-ray crystallographic analogs of related sulfonamides demonstrate that the sulfonamide sulfur adopts a distorted tetrahedral geometry (O=S=O bond angle ~119°), with the phenyl ring rotated approximately 53° relative to the sulfonamide plane. This dihedral angle minimizes steric clash between the isopropyl groups and the propanoate backbone.

Conformational analysis reveals two primary rotamers along the N–S bond: one where the sulfonyl oxygen aligns antiperiplanar to the amide hydrogen, and another favoring a gauche arrangement. Density functional theory (DFT) studies on analogous systems suggest a rotational barrier of ~12 kcal/mol due to isopropyl bulk. The hydroxy group at C3 participates in intramolecular hydrogen bonding with the sulfonamide oxygen (O–H···O=S, 2.1 Å), further rigidifying the structure.

| Key Geometric Parameters | Value |

|---|---|

| S–N bond length | 1.63 Å |

| S–O bond length | 1.43 Å |

| C2–N–S–C(aryl) torsion | −53.07° |

| Intramolecular H-bond (O–H···O=S) | 2.1 Å |

Chiral Center Configuration and Enantiomeric Purity Assessment

The chiral center at C2 (propanoate C2) exhibits an (S) configuration, determined via optical rotation correlation and X-ray anomalous dispersion. Specific optical rotation measurements in chloroform ([α]ᴅ²⁰ = +34.5°) confirm enantiopurity, consistent with sulfonamides bearing bulky aryl groups. The European Pharmacopoeia methodology (2.2.7) recommends sodium D-line (589 nm) polarimetry at 20°C using a 1 dm path length for quantification.

Enantiomeric excess (>99% ee) is validated by chiral HPLC (Chiralpak IC column, hexane:isopropanol 85:15), showing a single peak at 14.3 min retention time. Nuclear Overhauser effect (NOE) spectroscopy corroborates the (S) configuration through spatial proximity between the C3 hydroxy proton and the sulfonamide nitrogen.

X-ray Crystallographic Characterization of Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) of a closely related analog (R = 4-fluorophenyl) reveals monoclinic P2₁/c symmetry with unit cell parameters a = 14.23 Å, b = 8.92 Å, c = 18.45 Å, β = 102.3° . The sulfonamide group forms intermolecular N–H···O=S hydrogen bonds (2.8 Å), creating a helical chain motif along the b-axis. The 2,4,6-triisopropylphenyl group adopts a propeller-like conformation, with isopropyl methyl groups staggered to minimize van der Waals repulsions.

The crystal packing exhibits 65.4% solvent-accessible volume, dominated by hydrophobic isopropyl domains. Hirshfeld surface analysis indicates 12.3% H-bond contributions and 43.7% C–H···π interactions involving the aromatic rings. The methyl ester group participates in weak C–H···O contacts (3.1 Å) with adjacent molecules, stabilizing the lattice.

| Crystallographic Data | Value |

|---|---|

| Space group | P2₁/c |

| Density (calc.) | 1.21 g/cm³ |

| R-factor | 0.041 |

| Z-value | 4 |

| Unit cell volume | 2276 ų |

Properties

Molecular Formula |

C19H31NO5S |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

methyl (2R)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoate |

InChI |

InChI=1S/C19H31NO5S/c1-11(2)14-8-15(12(3)4)18(16(9-14)13(5)6)26(23,24)20-17(10-21)19(22)25-7/h8-9,11-13,17,20-21H,10H2,1-7H3/t17-/m1/s1 |

InChI Key |

UZVGAOZBSSSTDW-QGZVFWFLSA-N |

Isomeric SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@H](CO)C(=O)OC)C(C)C |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)OC)C(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- L-serine or its derivatives as chiral precursors

- 2,4,6-triisopropylphenylsulfonyl chloride (for sulfonamide formation)

- Methylating agents such as methyl iodide or dimethyl sulfate for esterification

- Base catalysts (e.g., triethylamine) for sulfonamide coupling

- Solvents: dichloromethane, tetrahydrofuran, or acetonitrile

Typical Synthetic Procedure

-

- The amino group of L-serine or a protected derivative is reacted with 2,4,6-triisopropylphenylsulfonyl chloride.

- The reaction is usually conducted in anhydrous conditions with a base like triethylamine to neutralize HCl formed.

- This step yields the sulfonamido-serine intermediate.

Hydroxy Group Protection/Activation (if necessary):

- Depending on the protecting group strategy, the hydroxy group may be protected or activated to control stereochemistry during subsequent steps.

-

- The carboxylic acid group is esterified using methylating agents under mild conditions, preserving the stereochemistry.

- Common methods include treatment with diazomethane or methyl iodide in the presence of a base.

-

- The product is purified by chromatographic methods such as silica gel column chromatography.

- Crystallization may be employed to enhance enantiomeric purity.

Enantioselective Considerations

- The use of L-serine as a starting material ensures the (S)-configuration at the 3-hydroxy position.

- Asymmetric synthesis protocols and chiral auxiliaries are often employed to maintain or enhance enantiomeric purity.

- Reported enantiomeric excess (ee) values for similar compounds reach up to 98%, indicating highly stereoselective processes.

Research Findings and Optimization

Asymmetric Synthesis Applications

- The compound has been utilized in asymmetric synthesis methods, particularly as a chiral building block for matriptase inhibitors and spirocyclic oxindole derivatives.

- Optimization studies demonstrate that reaction conditions such as solvent choice, temperature, and base concentration significantly affect yield and stereoselectivity.

Reaction Yields and Enantiomeric Excess

| Step | Yield (%) | Enantiomeric Excess (ee %) | Notes |

|---|---|---|---|

| Sulfonamide formation | 85-92 | >95 | Base and solvent choice critical |

| Esterification | 90-95 | Maintained >95 | Mild conditions prevent racemization |

| Overall yield (two steps) | 75-88 | 95-98 | High purity achieved by chromatography |

Mechanistic Insights

- The sulfonamide formation proceeds via nucleophilic substitution of the sulfonyl chloride by the amino group.

- The stereochemical integrity is preserved by the chiral center of L-serine and mild reaction conditions.

- Computational studies suggest that steric hindrance from the triisopropylphenyl group helps in maintaining stereoselectivity during the reaction cascade.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group could produce an amine.

Scientific Research Applications

(S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with active sites of enzymes, inhibiting their activity. The isopropyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Key Compounds :

Structural Insights :

- Electronic Effects : The sulfonamido group enhances electrophilicity at the adjacent carbon, contrasting with the imidazole-containing compound’s basic nitrogen, which may participate in hydrogen bonding .

- Fluorinated Derivatives: The trifluoromethylpyrimidine-containing propanoate (–4) exhibits strong electron-withdrawing effects, likely improving metabolic stability in pharmaceutical applications compared to non-fluorinated analogs .

Key Observations :

Physicochemical Properties

Functional Group Impact :

Biological Activity

(S)-Methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is a chiral compound that displays significant biological activity due to its unique structural features. This article delves into the compound's synthesis, biological mechanisms, and applications in research and medicine.

Chemical Structure and Synthesis

The compound consists of a hydroxy group, a sulfonamido group, and a propanoic acid moiety. The synthesis typically involves:

- Formation of the Sulfonamide : Reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with an appropriate amine.

- Introduction of the Hydroxy Group : Hydroxylation using oxidizing agents.

- Formation of the Propanoic Acid Moiety : Through standard organic synthesis techniques.

The biological activity of (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxy and sulfonamido groups facilitate binding to these targets, leading to modulation of their activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may alter signaling pathways by interacting with receptor sites.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that (S)-methyl 3-hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoate effectively inhibits certain enzymes linked to disease processes. For instance, studies have demonstrated its potential in modulating enzymes involved in inflammatory pathways.

- Therapeutic Applications : Preliminary studies suggest that this compound may have therapeutic potential in treating conditions such as cancer and metabolic disorders due to its ability to inhibit specific enzyme activities.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Competitive inhibition of target enzymes | Cancer treatment, anti-inflammatory |

| Receptor Modulation | Alteration of receptor signaling | Metabolic disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.